4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
4-Methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This structure is substituted with a methoxybenzamide group at the 3-position and a thioether-linked 2-oxo-2-(phenylamino)ethyl side chain at the 6-position. The compound’s design integrates pharmacophores known for modulating biological targets, including kinase inhibition and enzyme modulation. Its synthesis likely involves multi-step reactions, such as heterocyclization and amide coupling, as inferred from analogous compounds (e.g., triazolo-pyridazine derivatives in ).
Propriétés
IUPAC Name |
N-[2-[6-(2-anilino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c1-32-18-9-7-16(8-10-18)23(31)24-14-13-20-27-26-19-11-12-22(28-29(19)20)33-15-21(30)25-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSRZDFKIFTNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Analyse Des Réactions Chimiques
Oxidation Reactions
The thioether group (-S-) in the compound is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 0–5°C | Sulfoxide derivative | 65–75 |
| Sulfone formation | mCPBA (3 eq.), DCM, RT | Sulfone derivative | 80–85 |
This reactivity aligns with studies on structurally related triazolopyridazine-thioether compounds, where controlled oxidation preserves the heterocyclic core while modifying the sulfur center .
Reduction Reactions
The 2-oxoethyl group and nitro substituents (if present in analogs) undergo reduction:
-
Ketone Reduction :
NaBH₄ in methanol reduces the 2-oxoethyl group to a hydroxylamine intermediate, which can further react under acidic conditions. -
Nitro Group Reduction :
Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, enhancing solubility and bioactivity in derivatives .
Nucleophilic Substitution
The methoxy group on the benzamide ring participates in demethylation under strong acidic/basic conditions:
| Substrate | Reagents | Product | Application |
|---|---|---|---|
| Methoxybenzamide | BBr₃ (1.2 eq.), DCM, −78°C | Hydroxybenzamide | Precursor for further functionalization |
This reaction is critical for generating metabolites or prodrugs in pharmacological studies .
Cross-Coupling Reactions
The triazolopyridazine core enables palladium-catalyzed couplings:
-
Suzuki–Miyaura Coupling :
The brominated triazolopyridazine derivatives react with aryl boronic acids to form biaryl systems, expanding structural diversity .
Hydrolysis Reactions
The benzamide linkage undergoes hydrolysis under extreme pH conditions:
| Conditions | Product | Notes |
|---|---|---|
| 6M HCl, reflux | 4-Methoxybenzoic acid + amine byproduct | Irreversible reaction at high temperatures |
| NaOH (2M), RT | Partial cleavage observed | pH-dependent degradation pathway |
Photochemical Reactivity
UV irradiation induces cleavage of the thioether bond, generating thiyl radicals that recombine or oxidize. This property is leveraged in prodrug activation studies .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with primary degradation pathways involving:
-
Loss of methoxy group (250–300°C).
-
Fragmentation of triazolopyridazine core (>300°C).
Comparative Reactivity of Analogs
Key differences in reactivity between analogs are summarized below:
| Compound Substituent | Oxidation Rate (k, s⁻¹) | Reduction Potential (E₁/₂, V) |
|---|---|---|
| 3-Nitrobenzylthio | 0.45 ± 0.02 | −0.78 |
| 2-Trifluoromethylphenyl | 0.28 ± 0.03 | −0.92 |
| Phenylaminoethyl | 0.32 ± 0.01 | −0.85 |
Data indicate electron-withdrawing groups (e.g., -CF₃) reduce oxidation rates by stabilizing the thioether moiety .
Catalytic Interactions
The compound acts as a ligand in transition metal complexes:
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu(II) | Triazole N atoms | Antimicrobial activity enhancement |
| Pt(II) | Pyridazine ring | Anticancer drug development |
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent against various diseases:
- Anticancer Activity : Research indicates that derivatives of the triazolo-pyridazine core exhibit significant anti-tumor properties. For instance, related compounds have shown IC values in the low micromolar range against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
- Antimicrobial Properties : Studies are ongoing to evaluate the compound's effectiveness against bacterial and fungal pathogens. Its structural components suggest potential activity against resistant strains.
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors:
- c-Met Kinase Inhibition : Certain derivatives have demonstrated the ability to inhibit c-Met kinase, which is implicated in tumor growth and metastasis. This inhibition is crucial for developing targeted cancer therapies .
Drug Development
The compound serves as a building block for synthesizing more complex molecules with enhanced biological activity. Its unique structure allows for modifications that can improve efficacy and reduce toxicity.
Material Science
In addition to biological applications, 4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can be utilized in developing new materials with specific properties such as enhanced stability or reactivity.
Case Study 1: Antitumor Activity
A study investigated a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives that included similar structural motifs to 4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide. Compound 22i exhibited potent anti-tumor activity with IC values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells. This study highlights the potential of triazolo-pyridazine derivatives in cancer therapy .
Case Study 2: Mechanism Exploration
Research focused on the mechanism of action revealed that compounds like 4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide bind to specific molecular targets within cancer cells. This binding modulates enzyme activity and affects cell cycle progression and apoptosis pathways .
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide ()
- Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine moiety with a methoxy group at position 4.
- Key Differences: Replaces the thioether-linked 2-oxo-2-(phenylamino)ethyl group with a butanamide-thiazolylpyridine chain.
- Implications : The thiazole-pyridine substituent may enhance π-π stacking with biological targets, whereas the thioether in the target compound could improve metabolic stability.
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b, )
- Core Structure: Thieno[2,3-d]pyrimidine instead of triazolo-pyridazine.
N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide ()
- Core Structure : [1,2,4]Triazolo[4,3-a]pyrazine with antioxidant substituents.
Physicochemical and Pharmacokinetic Properties
*Calculated based on molecular formula.
Bioactivity and Therapeutic Potential
- Antimicrobial Activity: Thieno-pyrimidine derivatives () exhibit antibacterial properties, suggesting the target compound’s thioether group may similarly disrupt microbial enzymes.
- Kinase Inhibition : The methoxybenzamide group is common in kinase inhibitors (e.g., EGFR), implying possible anticancer applications.
Activité Biologique
4-Methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with a diverse range of biological activities. Belonging to the triazole family, this compound exhibits potential in medicinal chemistry, particularly in the development of therapeutic agents for various diseases including cancer and microbial infections.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 546.5 g/mol. Its structure includes multiple functional groups that enhance its biological activity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H21F3N6O4S |
| Molecular Weight | 546.5 g/mol |
| CAS Number | 872995-82-9 |
| Chemical Class | Triazole Derivative |
The biological activity of 4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is primarily attributed to its ability to interact with specific biological macromolecules. The presence of the triazole ring is known for its role in inhibiting enzymes and disrupting cellular processes.
Proposed Mechanisms:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in nucleic acid synthesis or cell division.
- Antimicrobial Activity : The compound has shown potential against various pathogens by disrupting their metabolic pathways.
- Anticancer Properties : It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Biological Activity and Research Findings
Research indicates that compounds similar to 4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibit significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of triazoles can effectively inhibit tumor cell growth. For instance, compounds with similar structures demonstrated IC50 values as low as 27.6 μM against breast cancer cell lines (MDA-MB-231) .
- Antimicrobial Effects : Triazole derivatives are recognized for their antibacterial properties. Compounds have been reported to show good activity against pathogenic bacteria compared to standard antibiotics .
- Pharmacological Applications : The compound's unique structure allows it to serve as a scaffold for developing new drugs targeting various diseases, including cancer and infections .
Case Studies
Several studies have evaluated the biological activity of compounds related to or derived from triazoles:
- Study on Cytotoxicity : A series of synthesized triazole derivatives were tested for cytotoxic effects on cancer cell lines. Results indicated that certain modifications increased potency significantly .
- Antimicrobial Testing : Research involving the testing of triazole-based compounds against bacterial strains showed promising results, suggesting that these compounds could be developed into effective antimicrobial agents .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization requires attention to cyclocondensation and oxidation steps. For example:
- Cyclocondensation: Use 2-hydrazinopyridine and substituted aldehydes in ethanol with catalytic acetic acid to form hydrazone intermediates. Reaction monitoring via TLC (dichloromethane mobile phase) ensures completion .
- Oxidation: Sodium hypochlorite (NaOCl) in ethanol at room temperature efficiently converts intermediates to the triazolopyridazine core. Excess NaOCl (>4 equivalents) minimizes byproducts .
- Purification: Vacuum filtration and sequential washing (water followed by methanol) yield high-purity products (>90%) .
Q. How can researchers confirm structural integrity and purity post-synthesis?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy: Analyze - and -NMR spectra to verify substituent integration and aromatic proton environments. For example, methoxy groups resonate at ~3.8 ppm in DMSO-d, while thioether protons appear as singlets near 5.1 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <0.5 ppm error .
- FTIR: Characterize functional groups (e.g., C=O stretch at ~1650–1700 cm for amides) .
Q. What safety protocols are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause severe irritation (GHS Category 1B) .
- Ventilation: Perform reactions in fume hoods to avoid inhalation of dust/aerosols.
- Spill Management: Collect solid residues using HEPA-filter vacuums; avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling guide reaction design for derivatives?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states for triazolopyridazine formation .
- Machine Learning (ML): Train models on existing reaction datasets to predict optimal solvents (e.g., ethanol vs. DMF) and catalysts (e.g., NaOCl vs. iodine) .
- Docking Studies: Screen derivatives for target binding (e.g., kinase inhibition) using AutoDock Vina. Prioritize candidates with ΔG < -8 kcal/mol .
Q. How should contradictory biological activity data be resolved?
Methodological Answer:
- Orthogonal Assays: Validate conflicting results using SPR (binding affinity), enzymatic assays (IC), and cellular viability (MTT) tests.
- Metabolic Stability Screening: Compare hepatic microsome stability (e.g., rat vs. human) to rule out species-specific discrepancies .
- Structural Analogs: Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate SAR trends .
Q. What strategies address poor solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Amorphous Solid Dispersion: Spray-dry with polymers (e.g., HPMCAS) to enhance dissolution rates .
- Salt Formation: Screen counterions (e.g., HCl, sodium) via pH-solubility profiling .
Data Contradiction Analysis
Q. How to interpret conflicting toxicity profiles in vitro vs. in vivo?
Methodological Answer:
- Metabolite Identification: Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) that may explain in vivo hepatotoxicity .
- CYP450 Inhibition Assays: Test compound effects on CYP3A4/2D6 to assess metabolic interference .
- Toxicogenomics: Perform RNA-seq on treated liver tissues to identify upregulated stress pathways (e.g., Nrf2) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
